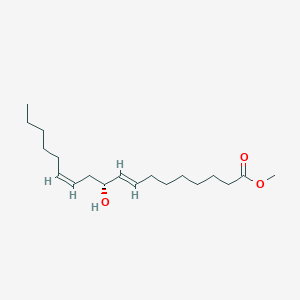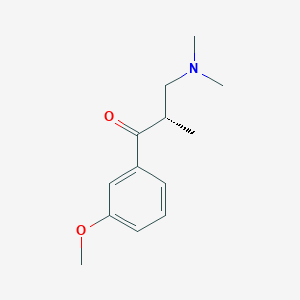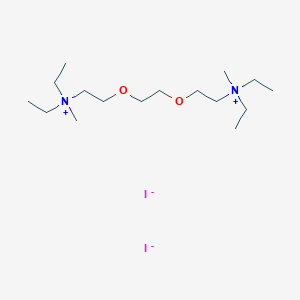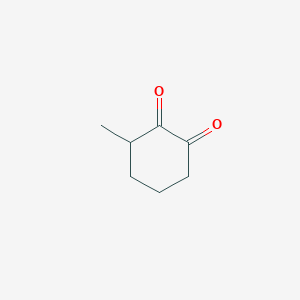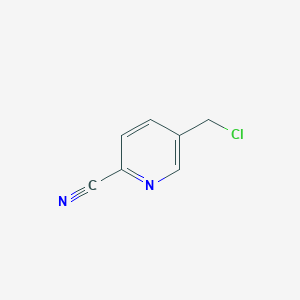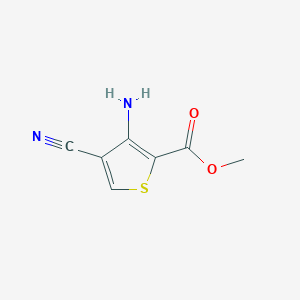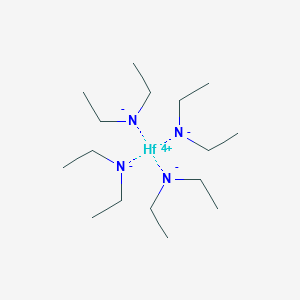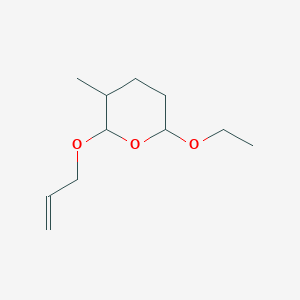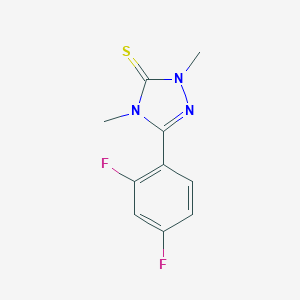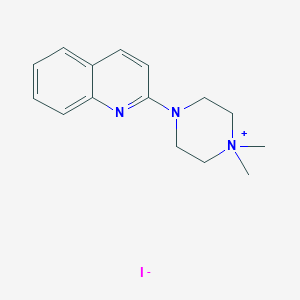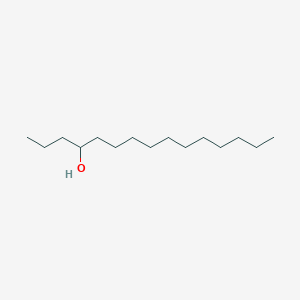
4-Pentadecanol
Overview
Description
4-Pentadecanol, also known as Pentadecyl alcohol, is a linear alcohol . It has a molecular weight of 228.41 . The chemical formula of 4-Pentadecanol is CH3(CH2)14OH .
Molecular Structure Analysis
The 4-Pentadecanol molecule contains a total of 47 bonds. There are 15 non-H bonds, 12 rotatable bonds, 1 hydroxyl group(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis
4-Pentadecanol, being an alcohol, can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases. They can also react with oxoacids and carboxylic acids to form esters plus water. Oxidizing agents can convert them to aldehydes or ketones .Physical And Chemical Properties Analysis
4-Pentadecanol is a colorless liquid with a faint odor of alcohol . It floats on water . It has a melting point of 111°F . The specific gravity of 4-Pentadecanol is 0.829 at 122°F, which means it is less dense than water and will float . The boiling point of 4-Pentadecanol is 572°F at 760 mmHg .Scientific Research Applications
Catalysis : Group 4 transition metals complexes, including those with pentadienyl ligands, are used as catalysts in hydrogenation processes for unsaturated polymers such as polybutadiene (Stahl & Ernst, 2007).
Organic Synthesis : Pentadienylmetal compounds are applied in diverse organic transformations, including alkylation and reactions with carbonyl compounds (Yasuda & Nakamura, 1985).
Structural Studies : 4-Pentadecanol has been identified as a new diterpene oligoester with a nonplanar envelope conformation (Kar et al., 1998).
Polymerization : Studies on polymerization of 4-methyl-1,3-pentadiene result in polymers with primarily 1,2 units and specific crystallinity patterns (Porri & Gallazzi, 1966).
Surface Chemistry : Pentadecanol shows unique behaviors at the air-water interface, particularly in interactions with (perfluorohexyl)nonanol, influencing the fluidity and stability of monolayers (Nakahara, Minamisono, & Shibata, 2019).
Photoinduced Electron Transfer : Molecular pentads involving porphyrin and carotenoid polyene components exhibit significant photoinduced electron transfer efficiencies, which are important in photovoltaics and other light-driven applications (Gust et al., 1993).
Biosynthesis Studies : In mammalian tissues, the synthesis of certain sphingolipids involves the formation of 4D-hydroxysphinganine from sphinganine, which is an important biochemical process (Crossman & Hirschberg, 1984).
Catalyst Research : The activity of Pd/C catalysts for hydrogenation processes is influenced by palladium loading, which can be optimized for specific reactions like the conversion of FA-4H to hexahydrofarnesylacetone (Liu, 2013).
Safety And Hazards
4-Pentadecanol has low toxicity. Excessive exposure can produce some central nervous system depression. Prolonged contact can produce skin irritation . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, it is advised to move the person into fresh air and if necessary, support respiration .
properties
IUPAC Name |
pentadecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h15-16H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQUJSXHKIUDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337666 | |
| Record name | 4-Pentadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentadecanol | |
CAS RN |
109212-91-1 | |
| Record name | 4-Pentadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



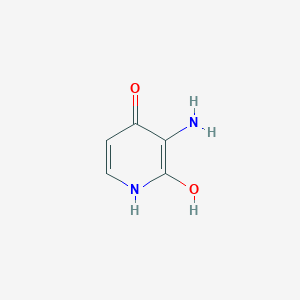
![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)
